tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate
CAS No.: 2306249-11-4
Cat. No.: VC11726294
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2306249-11-4 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | SSPONZFWUHWNBI-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1CN)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1CN)O |
Introduction
Structural and Chemical Identity
The compound’s molecular formula is C₁₀H₂₀N₂O₃, with a molar mass of 216.28 g/mol. Its IUPAC name, tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate, reflects its stereochemical configuration, where the aminomethyl and hydroxyl groups occupy the cis orientation on the pyrrolidine ring.
Key Structural Features
-
Pyrrolidine Backbone: A five-membered saturated ring providing conformational restraint.
-
tert-Butyl Carbamate (Boc) Group: Enhances solubility and protects the amine during synthetic steps.
-
Aminomethyl and Hydroxyl Substituents: Positioned at C2 and C3, respectively, enabling hydrogen bonding and nucleophilic reactivity.
The stereochemistry is critical for interactions in chiral environments, such as enzyme active sites. The (2S,3R) configuration ensures optimal spatial arrangement for derivatization into pharmacologically active compounds.
| Property | Value |
|---|---|
| CAS No. | 2306249-11-4 |
| Molecular Formula | C₁₀H₂₀N₂O₃ |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC@HO |
| InChI Key | SSPONZFWUHWNBI-JGVFFNPUSA-N |
Synthesis and Manufacturing
The synthesis of this compound typically involves multi-step strategies to achieve stereochemical precision:
Step 1: Pyrrolidine Functionalization
The pyrrolidine ring is functionalized via reductive amination or nucleophilic substitution. For example, introducing the aminomethyl group at C2 requires protected intermediates to avoid side reactions.
Step 2: Boc Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in THF), yielding the tert-butyl carbamate. This step ensures stability during subsequent reactions.
Step 3: Hydroxylation
Stereoselective hydroxylation at C3 is achieved using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or enzymatic methods. Asymmetric catalysis ensures the (3R) configuration is retained.
Industrial Considerations
Large-scale production employs continuous-flow reactors to enhance yield (60–85%) and purity (>95%). Process optimization focuses on minimizing epimerization and byproduct formation through temperature control (0–20°C) and inert atmospheres.
Applications in Pharmaceutical Research
This compound’s utility stems from its role as a chiral synthon in drug development:
Enzyme Inhibitor Precursors
Derivatives of this pyrrolidine scaffold are explored as inhibitors for proteases and kinases. For instance, modifications to the aminomethyl group have yielded candidates with nanomolar affinity for HIV-1 protease.
Neurological Therapeutics
The hydroxyl and amine functionalities enable interactions with neurotransmitter receptors. Analogues have shown preliminary activity as NMDA receptor antagonists, suggesting potential in treating Alzheimer’s disease.
Antibiotic Development
Structural analogs incorporating this core exhibit β-lactamase inhibitory activity, enhancing the efficacy of penicillin-derived antibiotics against resistant strains.
Biological Relevance and Mechanistic Insights
While the parent compound lacks direct bioactivity, its derivatives engage with biological targets through:
Hydrogen Bonding
The hydroxyl group forms hydrogen bonds with catalytic residues in enzymes, stabilizing inhibitor-enzyme complexes. For example, in acetylcholinesterase inhibition, this interaction reduces substrate hydrolysis rates.
Steric Hindrance
The tert-butyl group creates steric bulk, preventing undesired interactions in hydrophobic binding pockets. This property is leveraged in designing selective kinase inhibitors.
Analytical Characterization
Quality control relies on advanced spectroscopic and chromatographic methods:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Peaks at δ 1.44 (s, 9H, Boc), δ 3.45–3.70 (m, pyrrolidine protons), and δ 4.90 (br s, OH).
-
¹³C NMR: Signals at δ 28.2 (Boc CH₃), δ 80.1 (Boc quaternary carbon), and δ 65.4 (C3-OH).
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%, with a retention time of 12.3 minutes.
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 217.2 [M+H]⁺, consistent with the molecular formula.
Limitations and Challenges
Despite its utility, several challenges persist:
Stereochemical Instability
Under acidic or basic conditions, epimerization at C2 or C3 can occur, necessitating stringent pH control during synthesis.
Solubility Constraints
The Boc group’s hydrophobicity limits aqueous solubility, complicating biological assays. Strategies like salt formation or PEGylation are employed to mitigate this.
Future Directions
Ongoing research aims to:
-
Develop biocatalytic routes for greener synthesis.
-
Explore novel derivatives with enhanced blood-brain barrier permeability.
-
Investigate combination therapies using this scaffold alongside existing drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume